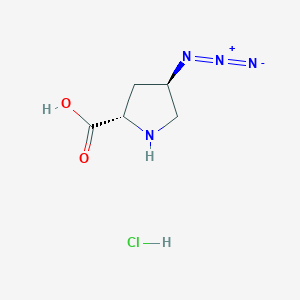
4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc .Aplicaciones Científicas De Investigación
4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide has been studied for its potential applications in a variety of scientific fields. It has been used as a substrate in biochemical studies, as a reagent in organic synthesis, and as an inhibitor of enzymes such as tyrosinase and monoamine oxidase. It has also been used in the study of neurodegenerative diseases and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes such as tyrosinase and monoamine oxidase, which are involved in the metabolism of neurotransmitters. In addition, this compound has been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of tyrosinase and monoamine oxidase, as well as to bind to the dopamine transporter. In animal studies, this compound has been shown to have neuroprotective effects, to reduce inflammation, and to reduce the symptoms of Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide in laboratory experiments include its low cost, its availability, and its relatively low toxicity. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects.
Direcciones Futuras
Potential future directions for the study of 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research into its effects on other enzymes and neurotransmitter systems could provide insight into its potential applications in the development of new drugs. Research into its potential use in the treatment of neurodegenerative diseases and other neurological disorders could also provide valuable information. Finally, further research into its potential use in organic synthesis could lead to the development of new and more efficient synthetic methods.
Métodos De Síntesis
4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide can be synthesized using a variety of methods, including a condensation reaction of 4-hydroxyphenylacetic acid and N,N-dimethylpiperazine in the presence of sulfuric acid, a reaction of 4-hydroxybenzaldehyde and N,N-dimethylpiperazine in the presence of sulfuric acid, and a condensation reaction of 4-hydroxyphenylacetic acid and N,N-dimethylpiperazine in the presence of p-toluenesulfonic acid.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-13(2)19(17,18)15-9-7-14(8-10-15)11-3-5-12(16)6-4-11/h3-6,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNMGBANIFJAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B6302752.png)
![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)
![[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)](/img/structure/B6302772.png)

![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)







